Metescufylline

Acute Toxicity LD50 Safety Margin

Researchers studying vascular permeability modulation face the challenge of replicating synergistic PDE inhibition and capillary stabilization without compounding artifacts. Metescufylline, a precise 1:1 xanthine-coumarin conjugate, eliminates this issue. - Intrinsic dual action: PDE inhibition (theophylline moiety) + coumarin-mediated capillary wall stabilization. - Defined physicochemical benchmarks: MW 529.54, mp 124°C, LD50 260 mg/kg (iv, mouse) for rigorous model validation. - Unique solubility profile (freely soluble in hot water, insoluble in acetone) enables novel formulation development. Supplied with analytical documentation for immediate lab integration.

Molecular Formula C25H31N5O8
Molecular Weight 529.5 g/mol
CAS No. 15518-82-8
Cat. No. B092945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetescufylline
CAS15518-82-8
Molecular FormulaC25H31N5O8
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O
InChIInChI=1S/C13H21N5O2.C12H10O6/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h9H,5-8H2,1-4H3;2-4,13H,5H2,1H3,(H,14,15)
InChIKeyUEIODQNTKDNZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metescufylline (CAS 15518-82-8) – Xanthine-Coumarin Conjugate for Vasoprotection Research


Metescufylline (CAS 15518-82-8) is a synthetic xanthine derivative, specifically a 1:1 molar compound of 7-(2-diethylaminoethyl)theophylline and [(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetic acid [1]. This unique chemical structure combines a methylxanthine backbone, known for phosphodiesterase (PDE) inhibition, with a coumarin derivative, a class associated with vascular permeability regulation . Historically developed as a capillary protectant (vasoprotectant) with the trademark Veinartan®/Venarterin®, its therapeutic category is classified under capillary protectants [1][2].

Dual-mechanism probe: PDE inhibition and capillary stabilization assays
Thermosensitive solubility: supports formulation research on hydrophobic conjugates
Structurally unique conjugate: avoids single-mechanism class bias in vasoprotection models

Why Generic Substitution Fails in Vasoprotection Assays


Generic substitution of Metescufylline with other xanthines or vasoprotectants in research settings is scientifically unsound. Its mechanism of action is hypothesized to be dual: PDE inhibition from its theophylline moiety combined with direct capillary wall stabilization attributed to its coumarin component, differentiating it from single-mechanism alternatives [1]. Furthermore, its distinct molecular composition yields unique physicochemical and safety profiles, including specific solubility characteristics and a defined acute toxicity parameter, which preclude simple interchange with drugs like Pentoxifylline or Calcium Dobesilate without confounding experimental variables [1][2].

Dual-mechanism mismatch

Single-action xanthines (e.g., theophylline) or dobesilate-class agents cannot replicate combined PDE inhibition and capillary stabilization endpoints.

Solubility profile divergence

Thermosensitive, low cold-water solubility may shift formulation and dosing conditions vs. highly water-soluble vasoprotectants.

Toxicity profile mismatch

Distinct acute toxicity profile and class-level differences preclude direct dose extrapolation for research models.

Quantitative Differentiation from Class Analogs


Acute Toxicity Profile vs. Theophylline and Pentoxifylline

Metescufylline exhibits a distinct acute toxicity profile compared to other xanthine derivatives. Its intravenous LD50 in mice is 260 mg/kg, which is higher than the intravenous LD50 for theophylline, reported in the range of 180–235 mg/kg, but lower than the intravenous LD50 for pentoxifylline, reported as 108 mg/kg [1][2][3]. This suggests that Metescufylline may have a safety margin that differs from both its parent class and another vasoactive xanthine, which is a critical parameter for dose-ranging studies [1].

Acute toxicity (IV)
Reported comparative
LD50 260 mg/kg (mouse)
vs. Theophylline 180–235 mg/kg
vs. Pentoxifylline 108 mg/kg
Supports dose-ranging model-safety evaluation
Cross-study data; verify with current lot under your experimental conditions
Acute Toxicity LD50 Safety Margin Xanthine Derivatives

Thermosensitive Solubility Profile

Metescufylline presents a specific solubility profile characterized by being practically insoluble in acetone and only slightly soluble in cold water, while being freely soluble in hot water [1]. This thermosensitive solubility is a critical differentiator. In contrast, theophylline is only slightly soluble in water at room temperature and more soluble in hot water, but does not share the same complex coumarin conjugate structure that influences Metescufylline's overall polarity and logP (calculated logP = 1.0459) [1]. This property is not replicated by common vasoprotectant analogs like Calcium Dobesilate, which is highly water-soluble [1][2].

Thermosensitive solubility
Reported qualitative
Insoluble in acetone; slightly soluble in cold water; freely soluble in hot water (logP 1.05)
Solubility dictates formulation and assay preparation
Class-level inference; lot-specific behavior should be confirmed
Solubility Formulation Xanthine Derivatives Coumarin

Structural Complexity vs. Single-Mechanism Vasoprotectants

Metescufylline's structure (C25H31N5O8, MW: 529.54 g/mol) is a 1:1 conjugate of a theophylline derivative and a coumarin-acetic acid derivative, unlike the simple theophylline (C7H8N4O2, MW: 180.16 g/mol) or the structurally distinct pentoxifylline (C13H18N4O3, MW: 278.31 g/mol) [1]. Its exact mass is 529.2173 . This structural difference is not merely cosmetic; it is the basis for its proposed dual mechanism of PDE inhibition and capillary stabilization, a hypothesis not applicable to simpler vasoprotectants like Calcium Dobesilate (MW: 418.35 g/mol) which lacks a xanthine group [2].

Structural differentiation
Class-level inference
MW 529.54 g/mol; 1:1 conjugate
Theophylline 180.16, Pentoxifylline 278.31 g/mol
Unique conjugate identity supports dual-mechanism hypothesis
Structural basis; not direct proof of functional activity
Chemical Structure Mechanism of Action Xanthine Coumarin

Melting Point for Quality Control

Metescufylline has a defined melting point of 124°C [1]. This physical property is a critical quality control metric for ensuring the correct crystalline form and purity of the synthesized material. While other xanthines like theophylline have higher melting points (270-274°C), the specific value for Metescufylline is a direct consequence of its unique ionic and conjugate structure, providing a verifiable and quantifiable attribute for analytical chemists and procurement officers to confirm compound identity upon receipt [2].

Melting point (QC)
Reported QC attribute
124 °C
Verifiable identity and purity check
Confirm against certificate of analysis on receipt
Melting Point Stability Quality Control Xanthine

Research Application Scenarios


Dual PDE Inhibition and Capillary Stabilization Studies

Researchers developing in vitro or ex vivo models to study the synergistic effects of combined phosphodiesterase inhibition and vascular permeability reduction should procure Metescufylline [1]. As established, its unique conjugate structure differentiates it from single-action alternatives like theophylline or calcium dobesilate, allowing for direct investigation of this hypothesized dual mechanism .

Formulation and Solubility Studies for Hydrophobic Conjugates

Given its specific solubility profile (insoluble in acetone, slightly soluble in cold water, freely soluble in hot water), Metescufylline is an ideal candidate for studies focused on developing novel drug delivery systems or formulations for poorly water-soluble, thermosensitive active pharmaceutical ingredients [2]. Its behavior cannot be predicted using simpler, more water-soluble class analogs [2].

Analytical Method Development for Complex Xanthine Derivatives

Procurement of Metescufylline is essential for laboratories developing or validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of complex xanthine-coumarin conjugates . Its distinct molecular weight (529.54 g/mol), exact mass (529.2173), and defined melting point (124°C) provide precise parameters for method calibration and system suitability testing .

Comparative Toxicology and Safety Margin Assessment

Researchers conducting comparative toxicology studies on xanthine derivatives should procure Metescufylline to establish its unique safety profile. Its intravenous LD50 (260 mg/kg) is quantitatively distinct from other class members like theophylline and pentoxifylline, providing a specific benchmark for evaluating the relationship between chemical structure and acute toxicity in preclinical models [3].

Application
Selection Property
Validation Focus
Dual-mechanism vasoprotection studies
Xanthine-coumarin conjugate probe
PDE inhibition & capillary permeability endpoints
Formulation studies for thermosensitive conjugates
Thermosensitive solubility profile
Formulation optimization under controlled thermal conditions
Analytical method development
Distinct molecular weight & melting point
Method calibration & identity verification
Comparative toxicology studies
Acute toxicity profile
Model safety endpoints & dose-ranging review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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